Lower Lipophilicity (XLogP3 = 2.3) Compared to Bromo Analog (XLogP3 = 2.9) Suggests Reduced Non-Specific Binding and Improved Developability
The 4-fluoro compound possesses a computed XLogP3 of 2.3, which is 0.6 log units lower than that of the 4-bromo analog (XLogP3 = 2.9) and 0.2 log units lower than the 4-ethoxy analog (XLogP3 = 2.5) [1][2][3]. This reduction in lipophilicity is quantitatively meaningful and consistent with the well-established structure-property relationship for halogen substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-bromo analog XLogP3 = 2.9; 4-ethoxy analog XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -0.6 (vs. bromo); -0.2 (vs. ethoxy) |
| Conditions | Computed by XLogP3 version 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is correlated with reduced phospholipidosis risk, lower plasma protein binding, and improved aqueous solubility, all of which enhance the developability profile of screening hits.
- [1] PubChem Compound Summary for CID 92077027. View Source
- [2] PubChem Compound Summary for CID 92077162 (4-bromo analog). View Source
- [3] PubChem Compound Summary for CID 92077052 (4-ethoxy analog). View Source
